1-Fluoro-2-iodo-3-methoxy-4-methylbenzene
Description
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-fluoro-2-iodo-3-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-3-4-6(9)7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
SYJAYTRNAJVIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)OC |
Origin of Product |
United States |
Biological Activity
1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of fluorine and iodine atoms along with a methoxy group, exhibits various biological activities that make it a candidate for drug development and other applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.05 g/mol. The arrangement of substituents on the benzene ring influences its chemical reactivity and biological interactions.
Table 1: Structural Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H8FIO | Unique arrangement of substituents |
| 2-Fluoro-3-iodo-4-methoxy-1-methylbenzene | C8H8FIO | Variation in functional group positioning |
| 2-Iodo-4-methoxy-1-methylbenzene | C8H9IO | Lacks fluorine, affecting reactivity |
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of drug discovery. The presence of electron-withdrawing groups (fluorine and iodine) enhances its binding affinity to receptors and enzymes, which is crucial for therapeutic efficacy.
Research indicates that the compound interacts with specific nuclear receptors, influencing pathways related to inflammation and immune responses. For instance, it may serve as an inverse agonist for retinoic acid receptor-related orphan receptor C (RORc), which plays a role in the production of interleukin (IL)-17, a cytokine involved in inflammatory diseases such as psoriasis and rheumatoid arthritis .
Case Studies
Several studies have investigated the pharmacological properties of compounds similar to this compound:
- Inflammatory Disease Models : In vitro assays demonstrated that related compounds exhibit significant inhibition of IL-17 production, suggesting potential therapeutic applications in treating autoimmune disorders .
- Drug Development : The compound's unique structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For example, structural modifications have led to compounds with improved metabolic stability while maintaining high selectivity for RORc over other nuclear receptors .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions involving electrophilic aromatic substitution or halogenation methods. These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene
Chemical Formula : C₈H₈FIO (same as target compound)
CAS Number : 2383865-68-5
Key Differences :
- Substituent positions: Fluorine (position 2), iodine (position 1), methoxy (position 4), methyl (position 3).
- Reactivity : Altered electronic effects due to methoxy (electron-donating) and fluorine (electron-withdrawing) in different positions may influence electrophilic substitution pathways .
- Safety Profile : Identical hazard statements (H315, H319, H335) and purity (97%) .
Simpler Halogenated Derivatives
a. 1-Fluoro-2-iodobenzene
Chemical Formula : C₆H₄FI
Molecular Weight : 220.00 g/mol
Comparison :
- Lacks methoxy and methyl groups, reducing steric hindrance and electronic complexity.
- Applications : More suited for straightforward Suzuki-Miyaura couplings due to fewer substituents .
b. 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
Chemical Formula : C₈H₆F₃IO
Molecular Weight : 302.03 g/mol
Key Differences :
- Trifluoromethyl (CF₃) group (strong electron-withdrawing) replaces methyl (electron-donating), significantly lowering electron density on the aromatic ring.
- Reactivity : Enhanced stability toward nucleophilic attack but reduced activity in electrophilic substitutions compared to the target compound .
Nitro- and Bromo-Substituted Analogues
a. 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
Chemical Formula: C₇H₅BrFNO₃ Molecular Weight: 266.03 g/mol Comparison:
- Nitro group (electron-withdrawing) increases acidity of adjacent protons and reduces ring reactivity in cross-couplings.
- Hazards : Likely higher toxicity due to nitro group, though specific data are unavailable .
b. 3-Bromo-5-fluoro-4-iodoaniline
Chemical Formula: C₆H₄BrFINO Molecular Weight: 316.91 g/mol Key Differences:
- Amino group (electron-donating) enhances para-directed electrophilic substitutions, contrasting with the methoxy group’s ortho/para-directing effects in the target compound.
- Applications: Potential use in dye or pharmaceutical intermediates due to amine functionality .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
